
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is a derivative of tetrazine, a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This compound is known for its stability and reactivity, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction can be summarized as follows:
Starting Materials: 6-methyl-1,2,4,5-tetrazine and methanamine.
Reaction Conditions: The reaction is conducted in an aqueous solution with hydrochloric acid as the catalyst.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production process may also involve additional steps such as solvent extraction and chromatography for further purification.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride involves its reactivity with various molecular targets. In bioorthogonal chemistry, the compound undergoes Diels-Alder cycloaddition reactions with strained alkenes or alkynes, forming stable covalent bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
Uniqueness
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is unique due to its high chemical stability and reactivity, particularly in bioorthogonal reactions. Its ability to form stable covalent bonds with strained alkenes or alkynes under mild conditions sets it apart from other similar compounds. This property makes it highly valuable in applications requiring precise and specific labeling of biomolecules.
Eigenschaften
Molekularformel |
C4H8ClN5 |
|---|---|
Molekulargewicht |
161.59 g/mol |
IUPAC-Name |
(6-methyl-1,2,4,5-tetrazin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c1-3-6-8-4(2-5)9-7-3;/h2,5H2,1H3;1H |
InChI-Schlüssel |
JBENUUFGAIXBHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


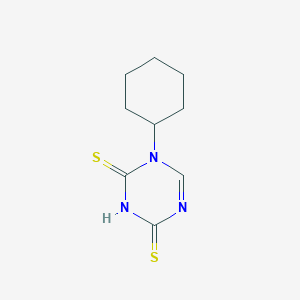
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
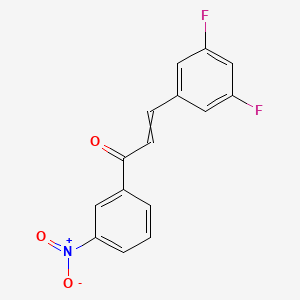

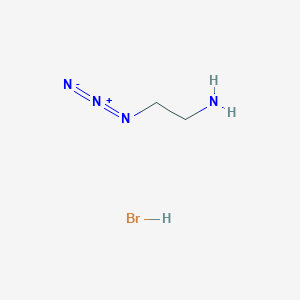



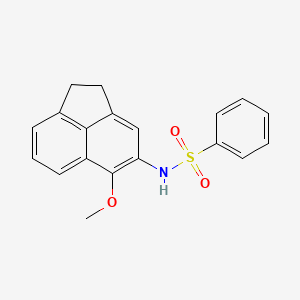
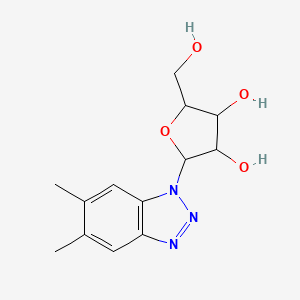
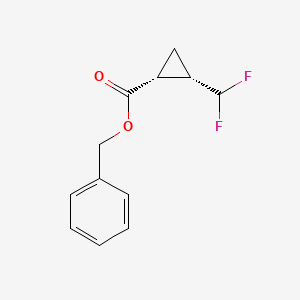

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
